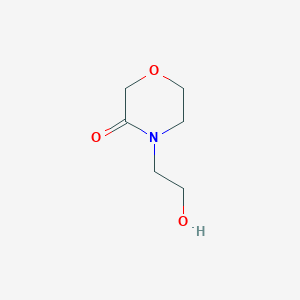

4-(2-Hydroxyethyl)morpholin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQNYAFMZKEJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571007 | |

| Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41036-01-5 | |

| Record name | 4-(2-Hydroxyethyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41036-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Hydroxyethyl)morpholin-3-one CAS number 41036-01-5

An In-depth Technical Guide to 4-(2-Hydroxyethyl)morpholin-3-one (CAS: 41036-01-5) for Advanced Research and Pharmaceutical Development

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of modern drug discovery, the efficiency of synthesizing novel chemical entities is paramount. Central to this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The morpholine ring is a quintessential example of such a scaffold, frequently incorporated into bioactive molecules to enhance potency and refine pharmacokinetic profiles.[1][2][3] This guide focuses on a specific, functionalized derivative, this compound, a versatile intermediate poised for application in exploratory medicinal chemistry and the development of next-generation therapeutics. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a strategic overview of this compound's synthesis, characterization, and potential utility, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Profile

This compound is a heterocyclic compound featuring a morpholin-3-one core functionalized with a hydroxyethyl group on the nitrogen atom. This combination of a lactam and a primary alcohol offers dual reactivity, making it a valuable building block for chemical library synthesis.

| Property | Value | Source(s) |

| CAS Number | 41036-01-5 | [4][5][6] |

| Molecular Formula | C₆H₁₁NO₃ | [4][5][6] |

| Molecular Weight | 145.16 g/mol | [4][5][6] |

| IUPAC Name | This compound | [4][6] |

| Appearance | Typically an oil | [5] |

| Purity | Commercially available up to 95% | [4][6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a one-pot cyclization reaction. The protocol described in the literature provides a robust and scalable method for its preparation.[5]

Synthesis Protocol: N-Alkylation and Intramolecular Cyclization

This procedure involves the reaction of diethanolamine with an acetate synthon, such as methyl chloroacetate, under basic conditions.

Step-by-Step Methodology:

-

Base Preparation: A strong, non-nucleophilic base, potassium tert-butoxide (1.1 eq.), is dissolved in a non-polar solvent like toluene. The mixture is heated (e.g., to 75 °C) to ensure complete dissolution.

-

Scientist's Insight: Potassium tert-butoxide is chosen for its high basicity, which is sufficient to deprotonate one of the hydroxyl groups of diethanolamine, forming a potassium alkoxide. This in-situ formation of the alkoxide is more reactive than the amine for the initial nucleophilic attack. Toluene is an excellent solvent for this reaction as it is inert and has a suitable boiling point for the reaction temperature.

-

-

Nucleophile Addition: Diethanolamine (1.0 eq.) is slowly added to the heated base suspension.

-

Electrophile Addition: Methyl chloroacetate (1.05 eq.) is then added slowly to the reaction mixture. The reaction is maintained at temperature for approximately 2 hours.

-

Scientist's Insight: The reaction proceeds via an initial O-alkylation followed by an intramolecular N-acylation (cyclization), or vice-versa. The strong base favors deprotonation of the hydroxyl group, leading to the formation of an ether linkage first, followed by the amide bond formation to close the ring. A slight excess of the chloroacetate ensures complete consumption of the diethanolamine.

-

-

Work-up and Purification: After the reaction is complete, methanol is added to the warm mixture to quench any remaining base and help precipitate salts. The salts are filtered off, and the organic layer is concentrated under reduced pressure. The resulting crude product (an orange oil) can be purified by high-vacuum distillation to yield the final product as a highly pure, colorless oil.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A robust analytical package is essential for confirming the identity and purity of the synthesized intermediate.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the primary functional groups. A broad peak around 3410 cm⁻¹ corresponds to the O-H stretch of the alcohol, and a strong, sharp peak at 1633 cm⁻¹ is indicative of the C=O stretch of the tertiary lactam.[5]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry shows a molecular ion (M+) peak at m/z 145. The fragmentation pattern is also informative, with a base peak at m/z 114, corresponding to the loss of the CH₂OH group, which is a common fragmentation pathway for such molecules.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and known data for similar morpholine derivatives.[7][8][9]

-

¹H NMR:

-

The two protons of the hydroxyl group's adjacent methylene (-N-CH₂-CH₂-OH) are expected to appear as a triplet around 3.5-3.7 ppm.

-

The two protons of the other methylene in the ethyl group (-N-CH₂-CH₂-OH) would likely be a triplet around 3.3-3.5 ppm.

-

The protons on the morpholine ring would show distinct signals. The -O-CH₂-C=O protons would be a singlet around 4.2 ppm. The -N-CH₂-CH₂-O- protons would appear as two triplets, likely in the range of 3.6-4.0 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon (C=O) is the most deshielded, expected around 168-172 ppm.

-

The carbons attached to oxygen (-CH₂-O-) would be in the 65-70 ppm range.

-

The carbons attached to nitrogen (-CH₂-N-) would appear between 45-60 ppm.

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.

Suggested HPLC Method:

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, would be effective. A gradient from 5% to 95% B over 15-20 minutes should provide good separation of the main peak from any starting materials or by-products.

-

Detection: UV detection at a wavelength around 210 nm is appropriate, as the lactam carbonyl group is a chromophore.

-

Purity Standard: For use in drug development, purity should ideally be ≥98% by HPLC.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block. The morpholine scaffold is known to improve aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[1][2][3]

A Scaffold for Chemical Library Generation

The dual functionality of this molecule allows for the straightforward generation of diverse chemical libraries for screening.

-

Derivatization of the Hydroxyl Group: The primary alcohol is a handle for introducing a wide variety of functional groups through esterification, etherification, or conversion to an amine or halide. This allows for the exploration of the structure-activity relationship (SAR) in a targeted region of chemical space.

-

Modification of the Lactam Ring: While more challenging, the lactam can be reduced or opened to provide access to different classes of compounds.

Caption: Potential derivatization pathways for library synthesis.

Role as a Pharmaceutical Intermediate

While not a direct documented precursor to major drugs like Rivaroxaban (which uses 4-(4-aminophenyl)morpholin-3-one), its structure is highly relevant.[10][11][12] Pharmaceutical intermediates are crucial components in the synthesis of Active Pharmaceutical Ingredients (APIs).[13][][15] The quality of these intermediates directly impacts the efficacy and safety of the final drug product. This compound serves as a valuable building block for synthesizing more complex molecules in the research and development phase.

Safety, Handling, and Storage

Proper handling of all chemical reagents is critical in a research environment. Although this compound has not been fully investigated for its toxicological properties, data from safety data sheets (SDS) for similar compounds provide guidance.[16]

-

Acute Effects: May be harmful if ingested or inhaled. It is irritating to the mucous membranes, upper respiratory tract, skin, and eyes.[16]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of vapors.[16]

-

Handling: Avoid prolonged or repeated exposure. Limit all chemical exposure and wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[16]

-

Spill Response: In case of a spill, wear appropriate PPE, absorb the material with an inert substance, and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[16]

Conclusion

This compound represents a well-defined and accessible chemical intermediate with significant potential for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the strategic value of the morpholine scaffold and the dual reactivity offered by its functional groups, makes it an attractive starting point for the development of novel compound libraries. While its role as a direct precursor to a marketed drug is not established in public literature, its utility for research and development professionals lies in its capacity to accelerate the discovery of new bioactive molecules. This guide provides the foundational knowledge necessary for its synthesis, characterization, and strategic deployment in a research setting.

References

- Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

- Google Patents. (2009). US7521449B2 - 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof.

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

- Google Patents. (2019). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.

-

Justia Patents. (2012). Process for the preparation of rivaroxaban and intermediates thereof. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

- Google Patents. (2016). WO 2016/030669 A1 - Process for the preparation of rivaroxaban.

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

ResearchGate. (2023). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Retrieved from [Link]

-

Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Retrieved from [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal research reviews, 40(2), 709–752. Retrieved from [Link]

-

Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 7(2), 127–148. Retrieved from [Link]

-

Hainan Sincere Industries. (n.d.). Pharmaceutical Intermediates suppliers. Retrieved from [Link]

-

ResearchGate. (2025). Medicinal Chemistry Approach to Sulfonamide-Based 4-(4-Aminophenyl)Morpholin-3-one Derivatives as Antimicrobial Agents. Retrieved from [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 10. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 15. hnsincere.com [hnsincere.com]

- 16. Incorrect Browser [medtronic.com]

4-(2-Hydroxyethyl)morpholin-3-one chemical properties

An In-Depth Technical Guide to 4-(2-Hydroxyethyl)morpholin-3-one

This guide provides a comprehensive technical overview of this compound (CAS No. 41036-01-5), a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, particularly for professionals in research and drug development. The structure of this guide is designed to logically present the scientific narrative of this molecule, from its fundamental characteristics to its practical utility.

Introduction: A Versatile Morpholinone Scaffold

The morpholinone ring system is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] this compound is a functionalized derivative that combines the structural rigidity of the morpholin-3-one core with the reactive potential of a primary hydroxyl group. This unique combination makes it a valuable intermediate for synthesizing more complex molecules, including analogues of key pharmaceutical agents. Its structural relationship to intermediates used in the synthesis of modern anticoagulants like Rivaroxaban highlights the potential utility of this and similar scaffolds in pharmaceutical development.[2][3]

Core Chemical and Physical Properties

Understanding the fundamental physicochemical and spectroscopic properties of a compound is critical for its application in research and development. This compound is typically an oil at room temperature, with key identifiers and properties summarized below.[4]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 41036-01-5 | [4][5] |

| Molecular Formula | C₆H₁₁NO₃ | [4][6] |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | Colorless to orange/brownish oil | [4] |

| Boiling Point | 180°C @ 5 mmHg | [4] |

| Predicted XlogP | -1.3 | [6] |

| Monoisotopic Mass | 145.0739 Da | [6] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. While a complete public dataset is not available, the following information has been reported or can be reliably predicted.

Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups. A notable synthesis report provides the following characteristic peaks:

-

3410 cm⁻¹: A strong, broad peak characteristic of the O-H stretching vibration of the alcohol group.[4]

-

2934, 2874 cm⁻¹: C-H stretching vibrations of the aliphatic methylene groups.[4]

-

1633 cm⁻¹: A strong absorption corresponding to the C=O stretching of the tertiary amide (lactam) within the morpholinone ring.[4]

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry data reveals key fragmentation patterns useful for structural confirmation:

-

m/z 145 (M+.) : The molecular ion peak, confirming the molecular weight.[4]

-

m/z 114 ([M-CH₂OH]⁺) : A prominent peak corresponding to the loss of the hydroxymethyl radical, often the base peak (100% relative intensity).[4]

-

m/z 86 : Represents the loss of the entire N-hydroxyethyl group.[4]

-

m/z 56, 42 : Further fragmentation of the morpholinone ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental NMR data is not widely published. However, a predicted spectrum based on established chemical shift principles for morpholine-like structures provides a strong basis for characterization.[7][8]

-

¹H-NMR (Predicted): The proton spectrum would exhibit distinct signals for the ethyl and morpholine ring protons.

-

~4.2-3.8 ppm: A multiplet corresponding to the methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

~3.7-3.5 ppm: A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

~3.4-3.2 ppm: A multiplet corresponding to the methylene protons of the ring adjacent to the lactam carbonyl (-CH₂-C=O).

-

~3.0-2.8 ppm: A triplet corresponding to the methylene protons adjacent to the ring nitrogen (-N-CH₂-).

-

~2.5 ppm (variable): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C-NMR (Predicted): The carbon spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

-

~168-172 ppm: The carbonyl carbon of the lactam.

-

~65-70 ppm: The carbon of the morpholine ring adjacent to the ether oxygen (-O-CH₂-).

-

~58-62 ppm: The carbon of the ethyl group attached to the hydroxyl (-CH₂-OH).

-

~50-55 ppm: The carbon of the ethyl group attached to the nitrogen (-N-CH₂-).

-

~45-50 ppm: The carbon of the morpholine ring adjacent to the nitrogen.

-

~40-45 ppm: The carbon of the morpholine ring adjacent to the carbonyl.

-

Synthesis and Purification

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. A validated procedure for producing this compound involves the reaction of diethanolamine with an appropriate chloro-acetylating agent, followed by a reduction and cyclization.[4]

Experimental Protocol: Synthesis from Diethanolamine

This protocol is adapted from a reported synthetic method.[4]

Step 1: Deprotonation and Acylation

-

Suspend potassium tert-butoxide (1.1 eq.) in toluene.

-

Heat the suspension to 75°C until the solid dissolves completely.

-

Slowly add diethanolamine (1.0 eq.) to the solution. A thick suspension will form.

-

Stir vigorously for 30 minutes.

-

Slowly add methyl chloroacetate (1.05 eq.) while maintaining the temperature at 75°C.

-

Maintain the reaction at this temperature for 2 hours.

Step 2: In-situ Reduction and Work-up

-

Cool the reaction mixture to 30°C.

-

Slowly add a vitride solution (e.g., sodium bis(2-methoxyethoxy)aluminum hydride, ~2.0 eq.) at room temperature and stir for 30 minutes.

-

Carefully add a 50% aqueous sodium hydroxide solution (3.15 eq.) while keeping the mixture at room temperature.

-

Warm the mixture to 50°C to facilitate phase separation.

-

Separate the aqueous layer and extract it with toluene.

-

Combine the organic layers and concentrate them to dryness to yield the crude product as an oil.

Step 3: Purification

-

The resulting crude orange oil (typically >95% yield) can be purified by high-vacuum distillation (e.g., 180°C at 5 mmHg) to obtain a highly pure, colorless oil.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Chemical Reactivity and Stability

The synthetic utility of this compound stems from the distinct reactivity of its functional groups: a tertiary amine integrated into a lactam and a primary alcohol.

Key Reactive Sites

-

Primary Alcohol (-OH): This is the most accessible site for functionalization. It can undergo standard alcohol reactions such as:

-

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

-

O-Alkylation: Reaction with alkyl halides under basic conditions to form ethers.

-

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid, depending on the reagents used.

-

Derivatization: Conversion to leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution.

-

-

Lactam (Amide): The amide bond is relatively stable but can be cleaved under harsh conditions.

-

Hydrolysis: Strong acidic or basic conditions can hydrolyze the lactam ring, opening it to form the corresponding amino acid derivative.

-

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene group, yielding N-(2-hydroxyethyl)morpholine.

-

-

Alpha-Carbon to Carbonyl: The C-H bonds on the carbon adjacent to the lactam carbonyl (C2 position) may be susceptible to deprotonation by very strong bases, allowing for α-functionalization, although this is less common than reactions at the alcohol.

Note: The diagram above uses a placeholder image from PubChem for structural representation. The numbered labels point to the corresponding functional groups.

Storage and Stability

Based on the properties of related morpholine derivatives, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It is likely stable under standard laboratory conditions but should be kept away from strong oxidizing agents and strong acids/bases to prevent degradation.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound is its potential as a versatile building block for creating libraries of compounds for drug discovery.

-

Scaffold for Novel Therapeutics: The morpholin-3-one core is a key component of Rivaroxaban, a Factor Xa inhibitor used as an anticoagulant.[2][3] By modifying the 4-position substituent, researchers can synthesize analogues to explore structure-activity relationships (SAR). The hydroxyethyl group on this compound provides a convenient handle for attaching various other molecular fragments through ester or ether linkages.

-

Pro-drug Strategies: The primary alcohol can be esterified with an active pharmaceutical ingredient (API) to create a pro-drug. The resulting ester may have improved solubility or pharmacokinetic properties, releasing the active drug upon hydrolysis in the body.

-

Linker Chemistry: In the development of molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), linker units are crucial. The dual functionality of this compound (a nucleophilic alcohol and a stable heterocyclic core) makes it an attractive candidate for incorporation into novel linker designs.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, a conservative approach to handling should be adopted based on the known hazards of structurally similar compounds like Morpholin-3-one and 4-(2-Hydroxyethyl)morpholine.[9][10][11]

-

Hazard Classification (Inferred): Likely to be harmful if swallowed or in contact with skin.[9] May cause skin irritation and serious eye irritation or damage.[10][11] May also cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin exposure.[10][12]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[11]

-

-

First Aid Measures (Inferred):

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][11]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.[9]

-

-

Handling and Storage: Handle in accordance with good industrial hygiene and safety practices.[10] Avoid contact with skin, eyes, and clothing. Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate in pharmaceutical and chemical research. Its well-defined structure, characterized by a stable morpholinone core and a reactive primary alcohol, offers a versatile platform for constructing more complex and potentially biologically active molecules. While detailed toxicological data is lacking, its chemical properties and known synthesis routes provide a solid foundation for its application by researchers and drug development professionals.

References

A numbered list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.

-

4-(2-Hydroxyethyl)morpholine-2,3-dione. (n.d.). PubChem. Retrieved from [Link]

-

4-(2-Hydroxyethyl)morpholine - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]

-

This compound (C6H11NO3). (n.d.). PubChemLite. Retrieved from [Link]

- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). Google Patents.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Reference text, general URL for context: [Link])

-

Degtyarik, M. M., et al. (2004). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Journal of Molecular Structure. (General URL for journal: [Link])

-

4-(4-Aminophenyl)morpholin-3-one: Comprehensive Overview and Applications. (2025). ChemAnalyst. Retrieved from [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). ResearchGate. Retrieved from [Link]

- Process for preparing rivaroxaban. (2016). Google Patents.

- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.

-

4-(2-Aminoethyl)morpholine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2021). MDPI. Retrieved from [Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Retrieved from [Link]

-

Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 41036-01-5 [chemicalbook.com]

- 6. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 7. ekwan.github.io [ekwan.github.io]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-(2-Hydroxyethyl)morpholin-3-one: Molecular Structure, Properties, and Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals Pillar Focus: Structural Elucidation, Physicochemical Characterization, and Synthetic Strategy

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2-Hydroxyethyl)morpholin-3-one, a heterocyclic compound featuring the morpholin-3-one scaffold. This scaffold is of significant interest in medicinal chemistry, notably as a core component in the synthesis of advanced pharmaceutical intermediates. This document details the molecule's precise molecular structure and weight, supported by spectroscopic data. Furthermore, it presents a validated, step-by-step synthesis protocol, offering researchers a practical framework for its preparation. The guide contextualizes the molecule's relevance by linking its core structure to key intermediates in modern drug development, such as those used for anticoagulants.

Chemical Identity and Nomenclature

Accurate identification is the foundation of all chemical research. This compound is systematically identified by several key descriptors that ensure unambiguous reference in literature and databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 41036-01-5 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2][3][4][5] |

| SMILES | O=C(COCC1)N1CCO | [1] |

| InChI | InChI=1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2 | [5] |

| InChIKey | NLQNYAFMZKEJEO-UHFFFAOYSA-N | [5] |

Molecular Structure and Conformation

The molecular architecture of this compound dictates its chemical behavior and potential for interaction with biological systems. The structure is characterized by a six-membered morpholin-3-one ring.

3.1 Connectivity and Functional Groups The molecule's core is a saturated heterocyclic ring containing both an ether linkage (-O-) and a tertiary amide functional group (-N(C=O)-). The nitrogen atom at position 4 is substituted with a 2-hydroxyethyl side chain [-CH₂CH₂OH], which introduces a primary alcohol functional group. This alcohol group provides a site for potential further derivatization, such as esterification or etherification. The presence of the amide, ether, and alcohol functionalities imparts a polar character to the molecule.

3.2 Visualization of Molecular Structure The following diagram illustrates the 2D chemical structure, with atoms numbered for clarity in spectroscopic discussions.

Caption: 2D structure of this compound.

Physicochemical Properties and Molecular Weight

The quantitative properties of a molecule are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

4.1 Molecular Weight The molecular weight is a fundamental property derived from the molecular formula. It is essential to distinguish between the average molecular weight (based on isotopic natural abundance) and the monoisotopic mass (based on the most abundant isotopes), which is determined in high-resolution mass spectrometry.

4.2 Physical Properties The physical state and properties guide handling, storage, and purification procedures.

| Property | Value | Source |

| Appearance | Colorless to orange oil | [2] |

| Boiling Point | 180 °C @ 5 mmHg | [2] |

| Purity (Typical) | >95% | [1][4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides empirical validation of the molecular structure. The data from infrared spectroscopy and mass spectrometry align perfectly with the assigned structure of this compound.

5.1 Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) provides insight into the molecule's stability and fragmentation patterns. The observed fragments corroborate the presence of key structural motifs.[2]

-

Molecular Ion Peak (M⁺·): A peak is observed at m/z = 145, corresponding to the intact molecule, confirming its molecular weight.[2]

-

Base Peak (m/z = 114): The most abundant fragment at m/z = 114 corresponds to the loss of a hydroxymethyl radical (·CH₂OH, mass 31 Da). This is a characteristic fragmentation of the 2-hydroxyethyl side chain, providing strong evidence for its presence.[2]

-

Other Key Fragments: A fragment at m/z = 86 signifies the loss of the entire N-ethyl alcohol group, while fragments at m/z = 56 and 42 point to further cleavages within the morpholinone ring.[2]

5.2 Infrared Spectroscopy (IR) IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.[2]

-

O-H Stretch (Alcohol): A strong, broad absorption band around 3410 cm⁻¹ is definitive for the stretching vibration of the hydroxyl (-OH) group of the primary alcohol.[2]

-

C=O Stretch (Amide): The prominent, sharp peak at 1633 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide within the morpholinone ring.[2] Its position reflects the electronic environment of the lactam structure.

-

C-H Stretch (Aliphatic): Absorptions observed at 2934 cm⁻¹ and 2874 cm⁻¹ correspond to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the ethyl group and the morpholine ring.[2]

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through the cyclization of diethanolamine with an acetate derivative. The following protocol is based on established procedures and provides a trustworthy method for laboratory-scale preparation.[2]

6.1 Principle The synthesis is a two-step process initiated by the deprotonation of diethanolamine using a strong base. The resulting alkoxide/amide anion acts as a nucleophile, attacking methyl chloroacetate. Subsequent intramolecular cyclization via nucleophilic substitution forms the stable six-membered morpholin-3-one ring.

6.2 Step-by-Step Protocol

-

Base Preparation: Add potassium tert-butoxide (1.1 eq.) to toluene. Heat the suspension to 75 °C and stir for 30 minutes until the solid is completely dissolved.

-

Nucleophile Addition: Slowly add diethanolamine (1.0 eq.) to the heated solution. A thick, pale yellow suspension will form. Maintain strong stirring for 30 minutes.

-

Electrophile Addition: Slowly add methyl chloroacetate (1.05 eq.) to the reaction mixture. Maintain the temperature at 75 °C for two hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

To the warm mixture, add methanol and then cool to room temperature.

-

Filter the precipitated salts.

-

Concentrate the organic layer under reduced pressure until dry to obtain the crude product as an orange oil.

-

-

Purification: The crude product can be purified by high-vacuum distillation (bp₅ 180 °C) to yield a highly pure, colorless oil.[2]

6.3 Synthesis Workflow Diagram This diagram outlines the logical flow from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Relevance in Medicinal Chemistry and Drug Development

While this compound itself is a building block, its core morpholin-3-one structure is a "privileged scaffold" in medicinal chemistry. Its true significance is highlighted by its close relation to 4-(4-aminophenyl)morpholin-3-one , a key intermediate in the industrial-scale synthesis of the blockbuster anticoagulant drug, Rivaroxaban .[6][7]

Rivaroxaban is a direct Factor Xa inhibitor used to prevent and treat blood clots.[8] The synthesis of this complex drug relies heavily on the efficient preparation of the 4-(4-aminophenyl)morpholin-3-one intermediate.[7][8][9][10] Understanding the chemistry, structure, and synthesis of foundational molecules like this compound provides critical insights that can be applied to optimize the synthesis of these more complex and commercially valuable active pharmaceutical ingredients (APIs). The morpholine ring, in general, is frequently used in drug design to improve physicochemical properties such as solubility and metabolic stability.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 145.16 g/mol .[1][2][3] Its structure, featuring a morpholin-3-one ring and a hydroxyethyl side chain, has been unequivocally confirmed by spectroscopic methods. The availability of robust synthesis protocols allows for its accessible preparation, making it a valuable building block for further chemical exploration. For drug development professionals, the primary importance of this compound lies in its structural relationship to key intermediates used in the synthesis of high-value pharmaceuticals, underscoring the foundational role of such molecules in the broader landscape of medicinal chemistry.

References

-

This compound - Amerigo Scientific. [Link]

-

This compound (C6H11NO3) - PubChemLite. [Link]

- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

4-(4-Aminophenyl)morpholin-3-one: Comprehensive Overview and Applications. (2025-03-05). [Link]

- WO 2016/030669 Al - A process for the prepar

- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.

-

Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025-04-10). [Link]

Sources

- 1. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 41036-01-5 [chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. tdcommons.org [tdcommons.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)morpholin-3-one from Diethanolamine

Executive Summary: This guide provides a detailed scientific and practical overview for the synthesis of 4-(2-Hydroxyethyl)morpholin-3-one, a valuable morpholinone derivative, from the readily available starting material, diethanolamine. The described method is a robust one-pot procedure involving a base-mediated reaction with an alkyl chloroacetate, followed by an intramolecular cyclization. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses process optimization and troubleshooting, and includes key characterization data. The content is structured to serve researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, where morpholinone scaffolds are recognized as important pharmacophores and synthetic intermediates.[1][2]

Introduction and Strategic Overview

The morpholinone core is a privileged heterocyclic motif found in numerous biologically active compounds and is a key building block in medicinal chemistry.[1][2][3] this compound (CAS No: 41036-01-5) is a functionalized derivative within this class, offering a reactive hydroxyl group for further synthetic elaboration.[4][5] Its structure is related to other important industrial intermediates, such as N-(2-hydroxyethyl)morpholine, which serves as a precursor in the synthesis of pharmaceuticals like the anti-inflammatory drug Morniflumate and the cardiovascular drug Temanogrel.[6][7]

The synthesis route detailed herein utilizes diethanolamine, an inexpensive and large-scale commodity chemical, as the foundational starting material.[8] The strategy hinges on a one-pot reaction with methyl chloroacetate in the presence of a strong, non-nucleophilic base. This approach is efficient, combining N-alkylation and intramolecular O-cyclization (lactamization) into a single operational sequence, thereby maximizing atom economy and procedural simplicity.

Reaction Mechanism and Scientific Rationale

The conversion of diethanolamine to this compound proceeds through a well-defined, base-mediated, two-step sequence within a single pot. The choice of reagents and conditions is critical for directing the reaction pathway to the desired product and minimizing side reactions.

Step 1: Base-Mediated Deprotonation The reaction is initiated by a strong base, potassium tert-butoxide (t-BuOK), which selectively deprotonates one of the two hydroxyl groups on diethanolamine. This forms a potassium alkoxide intermediate. While the secondary amine is nucleophilic, the hydroxyl protons are the most acidic sites on the molecule, and a strong base like t-BuOK ensures the formation of the alkoxide, which is essential for the final cyclization step.[4]

Step 2: Nucleophilic Substitution (N-Alkylation) Following deprotonation, methyl chloroacetate is introduced. The nitrogen atom of the diethanolamine, being a soft and highly effective nucleophile, attacks the electrophilic carbon atom bearing the chlorine in an SN2-type reaction.[9][10] This step is kinetically favored over O-alkylation and results in the formation of an N-substituted intermediate, N-(2-hydroxyethyl)-N-(methoxycarbonylmethyl)aminoethanol.

Step 3: Intramolecular Cyclization (Lactamization) The final, rate-determining step is an intramolecular cyclization. The alkoxide generated in the first step now acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the ester group. The tetrahedral intermediate formed then collapses, expelling methoxide as a leaving group to form the stable six-membered morpholin-3-one ring.[4] This intramolecular transesterification reaction yields the desired product.

The overall reaction scheme can be visualized as follows:

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for reproducibility and high yield.[4]

Materials and Equipment

| Reagent / Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Diethanolamine | C₄H₁₁NO₂ | 105.14 | Starting Material |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | Base |

| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | Alkylating Agent |

| Toluene | C₇H₈ | 92.14 | Solvent |

| Methanol | CH₄O | 32.04 | Quenching/Washing |

Equipment: A standard laboratory glassware setup for reactions under an inert atmosphere, including a round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and dropping funnel. Equipment for filtration and high-vacuum distillation is required for purification.

Synthesis Procedure

| Step | Action | Parameters / Observations |

| 1 | Reaction Setup | To a 2 L flask, add potassium tert-butoxide (176 g, 1.57 mol, 1.1 eq.) and toluene (1440 mL). |

| 2 | Base Dissolution | Heat the suspension to 75°C with strong stirring. Maintain for 30 minutes until the solid is fully dissolved. |

| 3 | DEA Addition | At 75°C, slowly add diethanolamine (150 g, 1.43 mol, 1.0 eq.) to the solution. A thick, pale yellow suspension will form. |

| 4 | Stirring | Maintain strong stirring for 30 minutes. |

| 5 | Alkylation | Slowly add methyl chloroacetate (163 g, 1.50 mol, 1.05 eq.) via a dropping funnel. |

| 6 | Reaction | Maintain the reaction mixture at 75°C for 2 hours. Monitor progress by TLC or GC-MS if desired. |

Work-up and Purification

-

Quenching: Add methanol (600 mL) to the warm mixture.

-

Filtration: Cool the mixture to room temperature. The inorganic salts (KCl) will precipitate. Filter the salts and wash the filter cake with a small amount of cold toluene.

-

Concentration: Concentrate the combined organic filtrate under reduced pressure to remove the solvents, yielding a crude orange oil.[4]

-

Purification: Purify the crude product by high-vacuum distillation. The pure product is obtained as a colorless oil.[4]

Product Characterization

| Property | Value / Description |

| Appearance | Colorless Oil |

| Molecular Formula | C₆H₁₁NO₃[4][11] |

| Molecular Weight | 145.16 g/mol [4] |

| Boiling Point | ~180°C at 5 mmHg[4] |

| Yield | ~80% (after distillation)[4] |

| IR (film, cm⁻¹) | 3410 (O-H), 2934, 2874 (C-H), 1633 (C=O, amide)[4] |

| MS (EI, m/z) | 145 (M⁺), 114 (M-CH₂OH), 86, 56, 42[4] |

Process Optimization and Troubleshooting

The success of this synthesis relies on careful control of reaction parameters and the quality of reagents.

-

Anhydrous Conditions: Potassium tert-butoxide is highly sensitive to moisture. The use of anhydrous toluene and storage of the base under an inert atmosphere is critical to prevent its deactivation and ensure high yields.

-

Temperature Control: The reaction temperature of 75°C is a balance. It is high enough to ensure a reasonable reaction rate but low enough to minimize potential side reactions, such as the self-condensation of methyl chloroacetate or thermal degradation.[4]

-

Rate of Addition: Slow, controlled addition of both diethanolamine and methyl chloroacetate is crucial. This prevents localized temperature spikes (exotherms) and helps to minimize the formation of undesired byproducts.

-

Choice of Base: While other bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used for N-alkylations, the solubility and reactivity of t-BuOK in toluene at 75°C make it particularly well-suited for this one-pot procedure.[4][12]

Troubleshooting Guide:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive base (moisture contamination); Low temperature; Impure reagents. | Ensure all reagents and solvents are anhydrous. Verify reaction temperature. Use freshly opened or properly stored t-BuOK. |

| Low Yield | Incomplete reaction; Side reactions (e.g., dimerization); Mechanical loss during work-up/filtration. | Increase reaction time and monitor by TLC/GC. Ensure slow addition of reagents. Optimize filtration and extraction steps. |

| Impure Product | Incomplete removal of salts; Co-distillation with impurities; Unreacted starting material. | Ensure thorough filtration. Use a fractional distillation column under high vacuum. Check stoichiometry and reaction completeness. |

Experimental Workflow Visualization

The entire process, from setup to final product, can be outlined in a logical workflow.

Conclusion

The synthesis of this compound from diethanolamine via a one-pot reaction with methyl chloroacetate is an efficient and high-yielding method. By understanding the underlying chemical principles—base-mediated deprotonation, nucleophilic substitution, and intramolecular cyclization—a skilled chemist can reliably produce this valuable intermediate. Careful attention to anhydrous conditions, temperature control, and purification techniques is paramount to achieving high purity and yield. This guide provides the foundational knowledge and practical steps necessary for the successful laboratory-scale synthesis of this versatile morpholinone derivative.

References

-

N-(2-Hydroxyethyl) Morpholine - Mallak Specialties Pvt Ltd . (n.d.). Mallak Specialties. Retrieved January 17, 2026, from [Link]

-

N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter - V & V Pharma Industries . (n.d.). V & V Pharma Industries. Retrieved January 17, 2026, from [Link]

-

Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? . (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Which product will be formed by the reaction of primary amine with ethyl chloroacetate? . (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

-

This compound (C6H11NO3) - PubChemLite . (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications - EMCO Chemicals . (n.d.). EMCO Chemicals. Retrieved January 17, 2026, from [Link]

-

N-(2-Hydroxyethyl)morpholin 99% Lab-Grade | eqipped . (n.d.). Eqipped. Retrieved January 17, 2026, from [Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions . (2023). MDPI. Retrieved January 17, 2026, from [Link]

- Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents. (n.d.). Google Patents.

- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents. (n.d.). Google Patents.

-

Synthesis and Characterization of Some New Morpholine Derivatives . (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Morpholine Preparation from Diethanolamine - YouTube . (2022). YouTube. Retrieved January 17, 2026, from [Link]

-

Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement . (2021). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain . (2022). ETH Zurich Research Collection. Retrieved January 17, 2026, from [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach . (2023). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Morpholine synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Synthesis of diethanolamine-based amino acid derivatives . (n.d.). Fine Chemical Technologies. Retrieved January 17, 2026, from [Link]

- Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine - Google Patents. (n.d.). Google Patents.

- Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents. (n.d.). Google Patents.

-

Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf . (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-oxazines . (n.d.). Arkat USA. Retrieved January 17, 2026, from [Link]

-

How to prepare glycine from potassium phthalimide and ethyl chloroacetate - Quora . (2020). Quora. Retrieved January 17, 2026, from [Link]

-

Kinetics and mechanism of N-(2-hydroxyethyl)acetamide obtaining by ethanolamine aminolysis of pentyl acetate . (2023). Journal of Chemistry and Technologies. Retrieved January 17, 2026, from [Link]

-

Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination . (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]

- 6. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter [vandvpharma.com]

- 7. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

- 8. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Hydroxyethyl)morpholin-3-one: Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(2-hydroxyethyl)morpholin-3-one, a heterocyclic compound of significant interest as a versatile building block in modern drug discovery and development. We will delve into its chemical identity, detailed synthetic protocols, physicochemical and spectroscopic properties, and its emerging role as a key intermediate in the synthesis of complex pharmaceutical agents.

Introduction and Chemical Identity

This compound is a substituted morpholinone, a class of heterocyclic compounds that has garnered substantial attention from medicinal chemists. The morpholine scaffold is considered a "privileged structure" due to its favorable properties, including metabolic stability, aqueous solubility, and its ability to engage in hydrogen bonding, which enhances interactions with biological targets.[1] The addition of a ketone and a hydroxyethyl group to the morpholine ring creates a molecule with multiple functional handles, making it an exceptionally useful intermediate for further chemical elaboration.

IUPAC Name: this compound Synonyms: N-(2-Hydroxyethyl)morpholin-3-one CAS Number: 41036-01-5[2] Molecular Formula: C₆H₁₁NO₃[2]

// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.0!", fontcolor="#202124"]; O4 [label="O", pos="0,-2.5!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.0!", fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; O_keto [label="O", pos="-2.2,0!", fontcolor="#EA4335"];

C_ethyl1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C_ethyl2 [label="C", pos="1.2,2.3!", fontcolor="#202124"]; O_hydroxyl [label="O", pos="2.2,1.8!", fontcolor="#EA4335"]; H_hydroxyl [label="H", pos="2.8,2.3!", fontcolor="#202124"];

// Dummy nodes for hydrogens H2a [label="H", pos="-1.5, -0.1!", fontsize=10, fontcolor="#5F6368"]; H2b [label="H", pos="-1.8, -0.9!", fontsize=10, fontcolor="#5F6368"]; H3a [label="H", pos="-1.5, -2.4!", fontsize=10, fontcolor="#5F6368"]; H3b [label="H", pos="-1.8, -1.6!", fontsize=10, fontcolor="#5F6368"]; H5a [label="H", pos="1.5, -2.4!", fontsize=10, fontcolor="#5F6368"]; H5b [label="H", pos="1.8, -1.6!", fontsize=10, fontcolor="#5F6368"]; H6a [label="H", pos="1.5, -0.1!", fontsize=10, fontcolor="#5F6368"]; H6b [label="H", pos="1.8, -0.9!", fontsize=10, fontcolor="#5F6368"]; H_e1a [label="H", pos="-0.3, 1.9!", fontsize=10, fontcolor="#5F6368"]; H_e1b [label="H", pos="-0.6, 1.1!", fontsize=10, fontcolor="#5F6368"]; H_e2a [label="H", pos="0.9, 2.7!", fontsize=10, fontcolor="#5F6368"]; H_e2b [label="H", pos="1.8, 2.7!", fontsize=10, fontcolor="#5F6368"];

// Bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; C2 -- O_keto [style=double];

N1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_ethyl2 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl;

// Hydrogens C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b; C_ethyl1 -- H_e1a; C_ethyl1 -- H_e1b; C_ethyl2 -- H_e2a; C_ethyl2 -- H_e2b; } Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development, optimization, and safety. The data presented below has been aggregated from reliable chemical data sources.

| Property | Value | Reference |

| Molecular Weight | 145.16 g/mol | [2] |

| Appearance | Colorless to orange oil | [2] |

| Boiling Point | 180 °C at 5 mmHg | [2] |

| CAS Number | 41036-01-5 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is efficiently achieved through a one-pot reaction involving the cyclization of diethanolamine with an acetate synthon. The following protocol is a robust and scalable method reported in the literature.[2]

Synthetic Workflow

Detailed Experimental Protocol

-

Vessel Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add 1440 ml of toluene.

-

Base Addition: Add potassium tert-butoxide (176 g, 1.1 eq.). Heat the resulting suspension to 75 °C and stir for 30 minutes until the solid is completely dissolved.

-

Expert Insight: Potassium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate one of the hydroxyl groups of diethanolamine, forming a potassium alkoxide. This is the key nucleophile in the subsequent reaction. Toluene is chosen as the solvent for its appropriate boiling point and its inability to participate in the reaction.

-

-

Substrate Addition: Slowly add diethanolamine (150 g, 1 eq.) to the warm solution. A thick, pale yellow suspension will form. Maintain strong stirring for 30 minutes.

-

Cyclization Reaction: Slowly add methyl chloroacetate (163 g, 1.05 eq.). The reaction is exothermic. Maintain the temperature at 75 °C for two hours.

-

Expert Insight: The reaction proceeds via a tandem nucleophilic substitution and intramolecular cyclization. The initially formed alkoxide attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride. The secondary amine of the diethanolamine moiety then attacks the ester carbonyl, leading to cyclization and elimination of methanol to form the stable lactam (morpholinone) ring.

-

-

Work-up: Add methanol (600 ml) to the warm mixture and then cool to room temperature. The inorganic salts (KCl and potassium methoxide) will precipitate.

-

Isolation: Filter the salts and concentrate the organic layer under reduced pressure until dry. This yields the crude product as an orange oil (approx. 98% crude yield).[2]

-

Purification: Purify the crude oil by high-vacuum distillation (boiling point ~180 °C at 5 mmHg) to obtain the final product as a highly pure, colorless oil (final yield approx. 80%).[2]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Key Peaks (film, cm⁻¹):

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which can aid in structural elucidation.

-

Electron Ionization (EI), m/z (%):

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. While experimental spectra for this specific compound are not widely published, a predicted spectrum based on established chemical shift principles provides a reliable guide for characterization.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.20 | s | 2H | H-2 | Protons on the carbon adjacent to the carbonyl group are deshielded. |

| ~3.90 | t | 2H | H-5 | Protons on the carbon adjacent to the ring oxygen are deshielded. |

| ~3.75 | t | 2H | -CH₂-OH | Protons adjacent to the hydroxyl group. |

| ~3.50 | t | 2H | -N-CH₂- | Protons on the ethyl group adjacent to the ring nitrogen. |

| ~3.40 | t | 2H | H-6 | Protons on the carbon adjacent to the ring nitrogen. |

| ~2.50 | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its position can vary. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C-3 (C=O) | The carbonyl carbon of the lactam is significantly deshielded. |

| ~68.0 | C-2 | Carbon adjacent to the carbonyl group. |

| ~67.5 | C-5 | Carbon adjacent to the ring oxygen. |

| ~60.0 | -CH₂-OH | Carbon bearing the hydroxyl group. |

| ~51.0 | C-6 | Carbon adjacent to the ring nitrogen. |

| ~49.0 | -N-CH₂- | Carbon on the ethyl group adjacent to the ring nitrogen. |

Applications in Drug Development

While this compound itself is not an active pharmaceutical ingredient, it serves as a valuable intermediate. The morpholin-3-one core is a key structural motif in several modern therapeutic agents, most notably in the class of direct Factor Xa inhibitors used as anticoagulants.

Intermediate for Factor Xa Inhibitors

The most prominent application of related morpholinone structures is in the synthesis of Rivaroxaban, a widely prescribed oral anticoagulant. The 4-(4-aminophenyl)morpholin-3-one moiety is a crucial part of the final drug structure.[3][4] The synthesis of this key intermediate often involves building upon a simpler morpholinone core. The functional handles present in this compound—the secondary alcohol and the lactam nitrogen—provide strategic points for modification and construction of more complex derivatives, highlighting its potential utility in the synthesis of such pharmacologically important molecules.

A Scaffold for Chemical Libraries

The dual functionality of this compound makes it an attractive starting material for the creation of chemical libraries for high-throughput screening. The hydroxyl group can be readily oxidized, esterified, or converted into a leaving group for nucleophilic substitution, while the lactam nitrogen can be involved in various coupling reactions. This allows for the rapid generation of a diverse set of molecules built around the stable and drug-like morpholinone core, facilitating the discovery of new lead compounds.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic building block. Its straightforward and high-yielding synthesis, combined with the presence of multiple reactive sites, makes it a compound of significant interest for researchers in synthetic and medicinal chemistry. Its structural relationship to key intermediates in blockbuster drugs underscores the importance of the morpholin-3-one scaffold and positions this specific molecule as a useful tool for the development of future therapeutics.

References

-

PubChem. 3-Morpholinone. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. 4-(2-Hydroxyethyl)morpholine. Available at: [Link]

-

PubChem. N-(2-Hydroxyethyl)-morpholine N-oxide. National Center for Biotechnology Information. Available at: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]

- Google Patents. High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one.

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available at: [Link]

-

ResearchGate. Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. Available at: [Link]

-

Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

-

Justia Patents. Process for the preparation of rivaroxaban and intermediates thereof. Available at: [Link]

Sources

A Technical Guide to the Physical Properties of 4-(2-Hydroxyethyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)morpholin-3-one (CAS No. 41036-01-5) is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery.[1] Its structure, featuring a morpholin-3-one core with a hydroxyethyl substituent on the nitrogen atom, imparts specific physicochemical characteristics that are critical for its handling, reaction optimization, and formulation. This guide provides a detailed examination of its physical properties, grounded in available data and established scientific principles. It is crucial to distinguish this compound from the structurally similar but distinct 4-(2-Hydroxyethyl)morpholine (CAS No. 622-40-2), which possesses significantly different physical properties.[2][3]

Section 1: Physical State and Appearance

The physical appearance of a compound is its most immediate characteristic, providing initial clues about purity and identity.

-

Observed State: Based on synthesis reports, this compound is described as an oil.[1] Crude preparations may appear as an orange oil, which upon purification via high-vacuum distillation yields a highly pure, colorless oil.[1]

-

Expert Analysis: The liquid state at ambient temperature is noteworthy. The parent scaffold, morpholin-3-one, is a crystalline solid with a melting point between 102°C and 109°C.[4] Similarly, other substituted morpholin-3-ones, such as 4-(4-Aminophenyl)morpholin-3-one, are also solids.[5] The N-(2-hydroxyethyl) substituent on the target molecule disrupts the intermolecular packing that would otherwise favor a crystalline lattice, leading to a lower melting point and its presentation as a viscous liquid or oil at room temperature. The recommended storage condition of 0-8 °C further suggests that the compound is managed as a liquid, with refrigeration intended to ensure chemical stability rather than to induce solidification.[6]

Section 2: Tabulated Physical and Chemical Properties

A quantitative summary of key physical properties is essential for laboratory use. The following table consolidates data from available chemical literature and databases.

| Property | Value | Source & Comments |

| CAS Number | 41036-01-5 | [1][6] |

| Molecular Formula | C₆H₁₁NO₃ | [1][6][7] |

| Molecular Weight | 145.16 g/mol | [1][6][7] |

| Appearance | Colorless to Orange Oil | [1] |

| Boiling Point | 180 °C at 5 mmHg | [1] (High vacuum distillation) |

| Melting Point | Not Reported | Data not found in reviewed literature. |

| Density | Not Reported | Data not found in reviewed literature. |

| Solubility | Inferred: Soluble in polar organic solvents (e.g., Methanol, DMSO, Chloroform). | Inferred from structural features (hydroxyl, amide groups) and solubility of related compounds.[8] |

| Purity | ≥95% | [6] (As supplied by chemical vendors) |

Section 3: Experimental Considerations and Methodologies

The choice of experimental protocols for determining physical properties is dictated by the compound's structure and expected characteristics. This section explains the causality behind these choices.

The reported boiling point of 180 °C was determined under a reduced pressure of 5 mmHg.[1] This is a critical methodological choice.

-

Causality: this compound contains polar functional groups (amide, hydroxyl) that lead to a high boiling point at atmospheric pressure. Attempting to heat the compound to its atmospheric boiling point would likely require temperatures that induce thermal decomposition, yielding impure and potentially hazardous products. By reducing the ambient pressure, the boiling point is significantly lowered, allowing for distillation and purification well below the decomposition temperature.

-

Protocol: Boiling Point Measurement Under Reduced Pressure

-

Apparatus Setup: Assemble a short-path distillation apparatus. Attach the vacuum pump via a trap cooled with dry ice/acetone or liquid nitrogen. Include a manometer (e.g., a McLeod or Pirani gauge) to accurately measure the pressure.

-

Sample Preparation: Place a small volume of the purified oil in the distillation flask with a magnetic stir bar for smooth boiling.

-

Evacuation: Gradually reduce the pressure in the system to the target pressure (e.g., 5 mmHg).

-

Heating: Gently heat the flask using an oil bath.

-

Observation: Record the temperature at which the liquid boils and condensate forms consistently on the thermometer bulb. This temperature is the boiling point at that specific pressure.

-

The logical flow for characterizing a newly synthesized compound like this compound ensures that comprehensive and reliable data is collected. The following diagram illustrates this self-validating process.

Caption: Workflow for characterizing the physical properties of a chemical compound.

References

-

ChemBK. (2024). 4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

-

Loba Chemie. (n.d.). SODIUM METAL | CAS 7440-23-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66953, 3-Morpholinone. Retrieved from [Link]

-

Amines & Plasticizers Limited. (n.d.). Hydroxy Ethyl Morpholine (HEM)*. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H11NO3). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Nitrosodimethylamine (CAS 62-75-9). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458488, 4-(2-Hydroxyethyl)morpholine-2,3-dione. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Retrieved from [Link]

-

BioCrick. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Morpholin-3-one, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]

- 6. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]

- 7. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 8. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethyl)morpholin-3-one in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-Hydroxyethyl)morpholin-3-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. Where specific quantitative data is not publicly available, this guide empowers research teams by providing a robust framework for theoretical prediction and a detailed, field-proven protocol for experimental determination.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a morpholine core, a structure frequently employed in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. The morpholine ring is known to improve aqueous solubility and metabolic stability, making its derivatives valuable scaffolds in drug discovery.[1][2] Understanding the solubility of this specific derivative in various organic solvents is critical for a range of applications, including:

-

Synthetic Chemistry: Selecting appropriate solvents for reaction media, work-up, and purification processes like crystallization.

-

Pharmaceutical Formulation: Developing stable and effective drug delivery systems, from oral solutions to parenteral formulations.

-

Process Development: Ensuring efficient and scalable manufacturing processes by controlling dissolution and precipitation.

This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide a rigorous experimental workflow for its quantitative determination.

Part 1: A Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] To predict the solubility of this compound, we must first analyze its key structural features and their potential interactions with different solvent classes.

Molecular Structure Analysis

The structure of this compound contains several functional groups that dictate its overall polarity and hydrogen bonding capabilities:

-

Polar Heterocyclic Core: The morpholine ring, containing both an ether linkage and a tertiary amide (lactam), is inherently polar. The oxygen and nitrogen atoms can act as hydrogen bond acceptors.

-

Primary Alcohol (-OH): The terminal hydroxyl group on the ethyl side-chain is a potent contributor to polarity. It can act as both a hydrogen bond donor and acceptor, significantly enhancing affinity for polar protic solvents.[5][6]

-

Lactam Carbonyl (C=O): The carbonyl group within the morpholin-3-one ring is a strong hydrogen bond acceptor and contributes significantly to the molecule's dipole moment.

Collectively, these features render this compound a highly polar molecule with a strong capacity for hydrogen bonding.